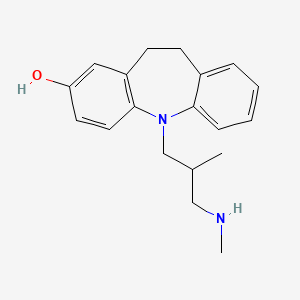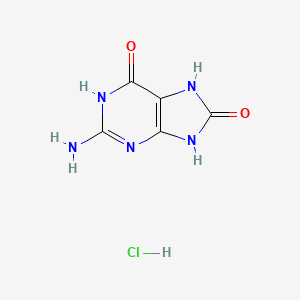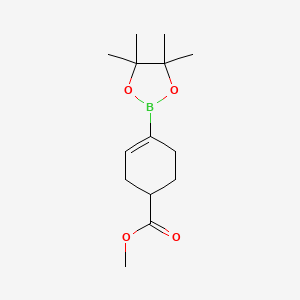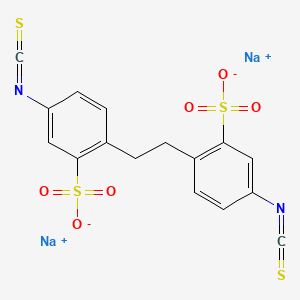
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of cardiovascular diseases
Wissenschaftliche Forschungsanwendungen
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem typically involves multiple steps, starting from diltiazem. The process includes the removal of the methyl groups (demethylation) and the introduction of the tert-butoxycarbonyl group (carbamate formation). Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Wirkmechanismus
The mechanism of action of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves its interaction with calcium channels. By binding to these channels, it can modulate calcium influx into cells, affecting various physiological processes such as muscle contraction and neurotransmitter release. The specific molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes in calcium signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diltiazem: The parent compound, widely used as a calcium channel blocker.
Verapamil: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with distinct chemical properties.
Uniqueness
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is unique due to its specific structural modifications, which can confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. These modifications can potentially lead to new therapeutic applications and improved efficacy or safety profiles.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves the protection of the amine group of Diltiazem, followed by selective deprotection and alkylation to introduce the tert-butoxycarbonyl group. Subsequently, the secondary amine is deprotected, and the compound is purified to obtain the final product.", "Starting Materials": [ "Diltiazem", "tert-Butyl chloroformate", "Triethylamine", "Methanol", "Sodium hydroxide", "Methylene chloride" ], "Reaction": [ "Diltiazem is dissolved in methanol and triethylamine is added to the solution.", "tert-Butyl chloroformate is added dropwise to the solution to protect the amine group of Diltiazem and the reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is diluted with methylene chloride and washed with sodium hydroxide solution to remove any unreacted tert-butyl chloroformate.", "The organic layer is separated and dried over sodium sulfate.", "The protected Diltiazem is then selectively deprotected by treatment with sodium hydroxide in methanol to obtain N,N-Didesmethyl Diltiazem.", "The resulting compound is then reacted with tert-butyl bromoacetate in the presence of potassium carbonate to introduce the tert-butoxycarbonyl group.", "The reaction mixture is stirred at room temperature for 24 hours and then quenched with water.", "The product is extracted with methylene chloride and washed with water and brine.", "The organic layer is dried over sodium sulfate and the solvent is evaporated to obtain crude N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem.", "The crude product is purified by column chromatography to obtain the final product." ] } | |
CAS-Nummer |
1289643-62-4 |
Molekularformel |
C25H30N2O6S |
Molekulargewicht |
486.583 |
IUPAC-Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |
InChI-Schlüssel |
IMWNUUJVCLTJIT-YADHBBJMSA-N |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Synonyme |
(2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-N-butoxycarbonyl-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; N-Butoxycarbonyl (2S,3S)-N,N-Didemethyldiltiazem; N-[2-[(2S,3S)-3-(Acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiaze |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)






![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
